Cas no 120687-94-7 (Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester)

Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester structure
120687-94-7 structure
Product Name:Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
N.o CAS:120687-94-7
MF:C14H22O3Si
MW:266.408185482025
CID:1211259
PubChem ID:11715937
Update Time:2025-04-20

Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
    • methyl 3-[tert-butyl(dimethyl)silyl]oxybenzoate
    • DTXSID40471078
    • Methyl 3-hydroxybenzoate, TBDMS derivative
    • methyl 3-tert-butyldimethylsiloxybenzoate
    • SCHEMBL4346540
    • Benzoic acid, 3-(tert.-butyldimethylsilyloxy)-, methyl ester
    • METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]BENZOATE
    • BS-25661
    • DA-47194
    • methyl 3-tert-butyldimethylsilyloxybenzoate
    • methyl 3-(tert-butyldimethylsilyloxy)benzoate
    • Methyl3-((tert-butyldimethylsilyl)oxy)benzoate
    • F78628
    • 3-t-butyldimethylsilyloxybenzoic acid methyl ester
    • Methyl 3-((tert-butyldimethylsilyl)oxy)benzoate
    • 120687-94-7
    • Inchi: 1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-9-7-8-11(10-12)13(15)16-4/h7-10H,1-6H3
    • Chave InChI: QTPQDOOFCLYBBG-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OC1C=CC=C(C(=O)OC)C=1

Propriedades Computadas

  • Massa Exacta: 266.13382109g/mol
  • Massa monoisotópica: 266.13382109g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 294
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 35.5Ų

Benzoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester Preçomais >>

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